1-Butylpyrrolidine

Beschreibung

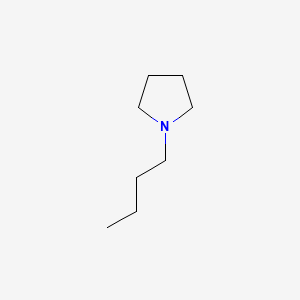

1-Butylpyrrolidine is an organic compound with the molecular formula C8H17N. It is a derivative of pyrrolidine, where a butyl group is attached to the nitrogen atom. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-butylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-2-3-6-9-7-4-5-8-9/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSHASCFKOSDFHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20227494 | |

| Record name | Pyrrolidine, 1-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

767-10-2 | |

| Record name | 1-Butylpyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=767-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolidine, 1-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrolidine, 1-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-butylpyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRROLIDINE, 1-BUTYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IL9P094Z6J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Reaction Conditions and Catalyst Composition

- Catalyst: Sintered and reduced cobalt-based catalyst with compositions such as 30 wt% cobalt, 1.5 wt% manganese, and 6.5 wt% aluminum oxide.

- Temperature: 200–330 °C (optimal around 250–300 °C).

- Pressure: 200–280 atm hydrogen.

- Feedstock: Pyrrolidone or mixtures containing maleic anhydride, ammonia, and water, which under reaction conditions form pyrrolidone intermediates.

- Reaction time and catalyst volume adjusted to maintain continuous flow and conversion.

Product Distribution (Example Data)

| Component | Composition (%) | Conversion of Pyrrolidone (%) |

|---|---|---|

| Water | 16.7 – 22.7 | — |

| Pyrrolidine | 15.5 – 33.9 | 5.4 – 52.4 |

| This compound | 17.3 – 53.8 | 30.2 – 81.8 |

| Pyrrolidone (unreacted) | 8.4 – 25.9 | — |

| Residue | 2.1 – 2.9 | — |

The highest selectivity to this compound (up to 81.8% conversion from pyrrolidone) was achieved when using a feed mixture rich in pyrrolidone and pyrrolidine at optimized conditions.

Mechanistic Insight

The process likely proceeds via initial hydrogenation of pyrrolidone to pyrrolidine, followed by N-alkylation with butyl intermediates formed in situ from maleic anhydride derivatives or other dicarboxylic acid precursors under hydrogenation conditions. The catalyst facilitates both hydrogenation and alkylation steps.

One-Pot Synthesis from Aqueous Ammonia and 1,4-Butanediol over CuNiPd/ZSM-5 Catalysts

Method Description

A more recent and innovative approach involves a one-pot synthesis of this compound directly from aqueous ammonia and 1,4-butanediol using a bimetallic CuNiPd catalyst supported on ZSM-5 zeolite. This method, reported by Long et al. (2020), achieves a 76% yield of this compound under optimized reaction conditions.

Catalyst Preparation

- Catalyst: 3% Cu, 3% Ni, and 0.2% Pd supported on ZSM-5.

- Preparation: Incipient wetness impregnation of metal nitrates onto ZSM-5, drying at 110 °C for 12 h, calcination at 500 °C for 3 h in air, and reduction at 300 °C under hydrogen for 3 h.

- Support: ZSM-5 with Si/Al ratio ~25 and surface area ~340 m²/g.

Reaction Conditions

- Substrates: Aqueous ammonia and 1,4-butanediol.

- Temperature: Typically around 200–250 °C.

- Hydrogen atmosphere to facilitate reductive amination and cyclization.

- The 1,4-butanediol serves dual roles as the carbon backbone for ring formation and as the alkylating reagent.

Advantages

- Economical and straightforward one-pot route.

- Avoids the need for pre-formed pyrrolidone.

- High selectivity and yield.

- Utilizes aqueous ammonia as a safe nitrogen source.

Mechanistic Pathway

The process involves successive N-alkylation and cyclization steps catalyzed by the CuNiPd/ZSM-5 catalyst, where ammonia reacts with 1,4-butanediol to form intermediate amines that cyclize to form the pyrrolidine ring, followed by N-butylation to yield this compound.

Comparative Summary of Preparation Methods

| Method | Starting Materials | Catalyst | Conditions | Yield/Selectivity to this compound | Notes |

|---|---|---|---|---|---|

| Catalytic hydrogenation of pyrrolidone | Pyrrolidone or precursors (maleic anhydride + ammonia) | Co-Mn-Al oxide or Co-Cu-Ba-Cr catalyst | 200–330 °C, 200–280 atm H₂ | Up to 81.8% conversion from pyrrolidone | Industrially established; multi-step in situ formation |

| One-pot synthesis from ammonia and 1,4-butanediol | Aqueous ammonia, 1,4-butanediol | CuNiPd/ZSM-5 | ~200–250 °C, H₂ atmosphere | 76% yield | Economical, single-pot, novel catalyst system |

Research Findings and Catalyst Characterization

- Transmission Electron Microscopy (TEM) and Energy Dispersive X-ray (EDX) mapping confirm uniform dispersion of Cu, Ni, and Pd nanoparticles on ZSM-5 support, critical for catalytic performance.

- The sintered cobalt-based catalysts exhibit high thermal stability and activity for hydrogenation and alkylation reactions under high pressure.

- Reaction parameters such as temperature, hydrogen pressure, catalyst composition, and feed ratios critically influence product distribution and yield.

- The one-pot method reduces process complexity and waste, aligning with green chemistry principles.

Analyse Chemischer Reaktionen

N-Alkylation with 1,4-Dichlorobutane

Hydrotalcite-catalyzed di-N-alkylation demonstrates superior selectivity:

| Amine Substrate | Conversion | Selectivity |

|---|---|---|

| Aniline | 82% | >99% |

| Benzylamine | 96% | >99% |

| n-Butylamine | 89% | >99% |

Reaction conditions: solvent-free, 30 min reaction time, 1:2 amine/1,4-dichlorobutane ratio .

Reductive Amination

Pd/Al₂O₃ enables derivatization via reductive N-alkylation with carbonyl compounds:

| Carbonyl Compound | Product | Yield |

|---|---|---|

| Propionaldehyde | N-propyl-2-pyrrolidone | 85% |

| Butyraldehyde | N-butyl-2-pyrrolidone | 78% |

| Cyclopentanone | N-cyclopentyl-2-pyrrolidone | 68% |

Decarboxylation at 250°C completes the lactamization process .

Catalytic Hydrogenation

The butyl side chain undergoes hydrogenolysis under specific conditions:

| Catalyst | Temperature | Pressure | Main Product |

|---|---|---|---|

| Pd/C (5%) | 200°C | 3 MPa H₂ | Pyrrolidine + Butane |

| Raney Ni | 180°C | 5 MPa H₂ | Partially hydrogenated derivatives |

Cyclization Mechanism

The CuNiPd/ZSM-5 catalyzed process proceeds through:

-

Dehydration of 1,4-butanediol to tetrahydrofuran intermediate

-

Ammonia insertion at α-carbon

-

Hydrogen-mediated N-alkylation

-

Ring contraction to pyrrolidine structure

Key intermediates identified via GC-MS:

-

4-Aminobutanol (m/z 89)

-

N-Butyl-4-hydroxybutylamine (m/z 145)

Alkylation Selectivity

Hydrotalcite's basic sites (Mg²⁺-O²⁻ pairs) promote SN2 mechanisms in dichlorobutane reactions, minimizing elimination byproducts through:

-

Stabilization of transition states

-

Preferential adsorption of amine substrates

-

Spatial confinement effects

Stability Considerations

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| Aqueous HCl (1M, 25°C) | Ring-opening hydrolysis | 8.2 hours |

| O₂ (1 atm, 100°C) | N-Oxide formation | 3.7 hours |

| UV Light (254 nm) | Radical-mediated C-N cleavage | 42 minutes |

The compound shows remarkable thermal stability up to 280°C in inert atmospheres .

Wissenschaftliche Forschungsanwendungen

Ionic Liquid Applications

1-Butylpyrrolidine has been extensively studied for its ability to form ionic liquids when combined with metal salts. One notable application is in the electrodeposition of metals . For instance, mixtures of this compound with zinc chloride (ZnCl₂) create an ionic liquid that serves as an effective electrolyte for zinc deposition. This method allows for the formation of zinc nanoplates, showcasing the compound's utility in materials fabrication .

Table 1: Properties of this compound-ZnCl₂ Ionic Liquid Mixtures

| Molar Ratio | Viscosity (mPa·s) | Average Coordination Number |

|---|---|---|

| 1:0.4 | 256 | 2 |

| 1:0.5 | 401.2 | 2 |

| 1:0.75 | 18443 | 1 |

This table summarizes the viscosity and coordination numbers at varying molar ratios, indicating how the properties change with concentration .

Electrochemical Applications

In addition to its role as an ionic liquid precursor, this compound is also significant in electrochemical systems . Research has demonstrated that it can facilitate aluminum deposition when combined with aluminum chloride (AlCl₃). The resulting electrolyte is suitable for aluminum electrodeposition, which is crucial in various industrial applications .

Synthesis and Catalysis

The compound has been investigated for its potential in synthesis reactions . A study highlighted a one-pot synthesis method for producing this compound and its derivatives using aqueous ammonia and butanediol over CuNiPdZSM-5 catalysts. This method achieved a high yield of 76%, emphasizing the compound's relevance in synthetic chemistry .

Stability and Production of Ferrate (VI)

Research into the production of ferrate (VI) has identified optimal conditions involving this compound. The compound's stability under various operating parameters has been explored, indicating its potential role in environmental chemistry and waste treatment applications .

Future Directions and Case Studies

The versatility of this compound suggests numerous future research avenues:

- Nanotechnology : Its incorporation into nanomaterials for enhanced catalytic properties.

- Biomedical Applications : Exploring its biocompatibility and potential therapeutic uses.

A case study on the electrochemical behavior of mixtures containing this compound and ZnCl₂ revealed significant insights into their redox processes, providing a foundation for further exploration in energy storage technologies.

Wirkmechanismus

The mechanism of action of 1-butylpyrrolidine involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator, depending on the specific target and the nature of the interaction. The pathways involved include binding to active sites of enzymes or receptors, leading to changes in their activity .

Vergleich Mit ähnlichen Verbindungen

1-Butylpyrrolidine can be compared with other similar compounds such as:

1-Ethylpyrrolidine: Similar structure but with an ethyl group instead of a butyl group.

N-Methylpyrrolidine: Contains a methyl group attached to the nitrogen atom.

1-Butyl-2-pyrrolidinone: A ketone derivative of this compound. These compounds share similar chemical properties but differ in their reactivity and applications.

Biologische Aktivität

1-Butylpyrrolidine is a cyclic amine with significant potential in various biological and chemical applications. This article explores its biological activity, synthesis, and relevant case studies, drawing from diverse research findings.

This compound (C8H17N) is characterized by its molecular weight of 127.23 g/mol and a boiling point of 155-157 °C. It is primarily used as a solvent and a precursor in the synthesis of ionic liquids. Its structure includes a five-membered ring containing nitrogen, which contributes to its reactivity and biological properties.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of compounds related to this compound. For instance, derivative compounds have demonstrated efficacy in reducing inflammation in animal models. The mechanisms often involve the inhibition of pro-inflammatory cytokines and modulation of immune responses.

Case Study:

A study evaluated the anti-inflammatory effects of various derivatives, including those derived from this compound, using carrageenan-induced models in rats. The results indicated that certain derivatives significantly reduced paw edema compared to control groups, suggesting their potential use in inflammatory conditions .

Hepatoprotective Effects

Research has also indicated that certain derivatives of this compound exhibit hepatoprotective properties. These compounds can mitigate liver damage induced by toxins through antioxidant mechanisms and the modulation of liver enzyme levels.

Research Findings:

In vivo studies showed that specific formulations containing this compound derivatives led to a decrease in serum levels of liver enzymes such as ALT and AST, indicating a protective effect against hepatotoxicity .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical pathways. A notable method involves a one-pot synthesis from ammonia and 1,4-butandiol using CuNiPd/ZSM-5 catalysts, yielding approximately 76% under optimized conditions . This efficient synthesis route not only provides high yields but also opens avenues for producing various derivatives with enhanced biological activities.

Applications in Ionic Liquids

This compound is frequently utilized in the formulation of ionic liquids, which have garnered attention for their unique properties as solvents and electrolytes. These ionic liquids demonstrate significant electrochemical stability and are used in applications ranging from electroplating to organic synthesis.

Electrochemical Studies:

Research has shown that mixtures of this compound with ZnCl2 form ionic liquids suitable for zinc electrodeposition. The electrochemical behavior of these mixtures was analyzed using cyclic voltammetry, revealing distinct reduction and oxidation processes critical for practical applications .

Summary of Biological Activities

| Activity | Effect | Mechanism |

|---|---|---|

| Anti-inflammatory | Reduces inflammation | Inhibition of pro-inflammatory cytokines |

| Hepatoprotective | Protects against liver damage | Antioxidant effects; modulation of liver enzymes |

| Electrolytic behavior | Forms stable ionic liquids | Electrochemical interactions with metal ions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.